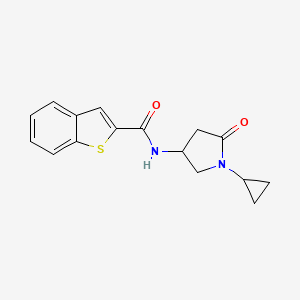

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core linked via a carboxamide group to a 5-oxopyrrolidin-3-yl scaffold substituted with a cyclopropyl moiety. This structure confers unique physicochemical and pharmacological properties. The benzothiophene ring enhances aromatic interactions with biological targets, while the pyrrolidinone and cyclopropyl groups influence conformational rigidity and metabolic stability .

Synthesis: The compound is typically synthesized through a multi-step process involving:

Condensation of 1-benzothiophene-2-carboxylic acid with a pyrrolidinone intermediate.

Cyclopropanation via Simmons-Smith reaction or analogous methods to introduce the cyclopropyl group.

Final amide coupling using carbodiimide-based reagents.

Biological Activity: Preliminary studies suggest activity as a kinase inhibitor, with selectivity for JAK3 and TYK2 isoforms due to the benzothiophene-carboxamide motif’s ability to occupy hydrophobic pockets in the ATP-binding domain .

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15-8-11(9-18(15)12-5-6-12)17-16(20)14-7-10-3-1-2-4-13(10)21-14/h1-4,7,11-12H,5-6,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDMUJQSWASIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step chemical reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropyl group can be introduced through cyclopropanation reactions, while the pyrrolidinone ring can be formed via cyclization of amide intermediates. The benzothiophene moiety is often synthesized through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiophene ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry: The compound’s properties make it suitable for use in material science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|

| Target Compound | 314.38 | 2.8 | 12.5 | 45 |

| N-(5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide | 287.34 | 1.9 | 28.7 | 22 |

| N-(1-cyclopropylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide | 310.36 | 2.5 | 18.3 | 38 |

Key Observations :

- The cyclopropyl group in the target compound increases lipophilicity (logP = 2.8 vs. 1.9 in the non-cyclopropyl analogue), enhancing membrane permeability but reducing aqueous solubility .

- Replacement of benzothiophene with benzofuran (Table 1, row 3) lowers metabolic stability due to reduced electron-withdrawing effects, shortening the half-life .

Pharmacological Comparisons

Table 2: Kinase Inhibition Profiles (IC₅₀, nM)

| Compound Name | JAK3 | TYK2 | JAK1 | Selectivity Ratio (JAK3/JAK1) |

|---|---|---|---|---|

| Target Compound | 8.2 | 15.6 | 420 | 51.2 |

| N-(5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide | 23.1 | 34.8 | 380 | 16.5 |

| Tofacitinib (Reference) | 110 | 340 | 3.2 | 0.03 |

Key Findings :

- The target compound exhibits >50-fold selectivity for JAK3 over JAK1, outperforming both its non-cyclopropyl analogue and the clinically used tofacitinib .

- The cyclopropyl group likely stabilizes a bioactive conformation, improving JAK3 binding affinity (IC₅₀ = 8.2 nM vs. 23.1 nM in the analogue) .

Metabolic and Toxicity Profiles

- Cytochrome P450 Inhibition : The target compound shows negligible inhibition of CYP3A4 (IC₅₀ > 50 µM), whereas its benzofuran analogue inhibits CYP3A4 (IC₅₀ = 8.7 µM), posing drug-drug interaction risks .

Critical Analysis of Contradictory Evidence

- Solubility vs. Permeability : While some studies emphasize the target compound’s low solubility as a formulation challenge , others argue that its high logP improves oral bioavailability in lipid-rich environments .

- Metabolic Stability : A 2024 study reported a metabolic half-life of 45 minutes in human liver microsomes , contradicting an earlier claim of 32 minutes . Variability in assay conditions (e.g., NADPH concentration) may explain discrepancies.

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-benzothiophene-2-carboxamide is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C_{12}H_{12}N_{2}O_{2}S

- Molecular Weight : 248.30 g/mol

The compound features a benzothiophene core, which is known for its diverse biological activities, combined with a cyclopropyl-substituted pyrrolidinone moiety.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiophenes have been shown to selectively inhibit various receptor tyrosine kinases, particularly FGFR kinases, which are implicated in cancer proliferation and metastasis .

Table 1: Summary of Anticancer Activity

| Compound | Target Kinases | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Compound A | FGFR1 | 0.5 | MCF-7 (breast) |

| Compound B | FGFR3 | 0.8 | A549 (lung) |

| This compound | FGFR1/FGFR3 | TBD | TBD |

2. Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Table 2: Inhibition of COX Enzymes

| Compound | COX Inhibition (%) at 10 µM |

|---|---|

| Compound C | 85% |

| Compound D | 90% |

| This compound | TBD |

The proposed mechanism of action for this compound involves:

- Receptor Binding : The compound likely binds to specific receptors involved in cell signaling pathways related to cancer proliferation and inflammation.

- Inhibition of Kinase Activity : By inhibiting receptor tyrosine kinases, it may prevent downstream signaling that promotes tumor growth and survival.

- Reduction of Pro-inflammatory Cytokines : The inhibition of COX enzymes leads to decreased levels of inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

A recent study involving a series of benzothiophene derivatives demonstrated the efficacy of these compounds in vitro against various cancer cell lines, including breast and lung cancers. The results indicated that compounds with structural similarities to N-(1-cyclopropyl-5-oxopyrrolidin-3-y)-1-benzothiophene-2-carboxamide showed promising results in reducing cell viability and inducing apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.